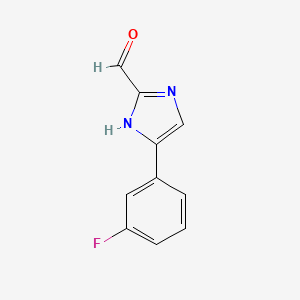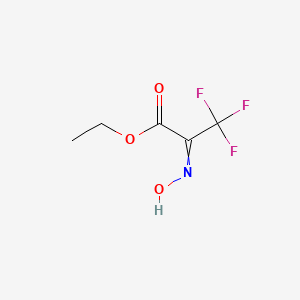
ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate is a chemical compound with the molecular formula C5H6F3NO3. It is known for its unique structural features, including the presence of trifluoromethyl and hydroxyimino groups. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl 3,3,3-trifluoropyruvate and hydroxylamine hydrochloride.
Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxopropanoate.
Reduction: Formation of ethyl 3,3,3-trifluoro-2-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems.
Comparación Con Compuestos Similares
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate can be compared with similar compounds such as:
Ethyl 3,3,3-trifluoropyruvate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Ethyl 3,3,3-trifluoro-2-aminopropanoate: Contains an amino group instead of a hydroxyimino group, leading to different chemical and biological properties.
Ethyl 3,3,3-trifluoro-2-oxopropanoate: An oxidized derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and hydroxyimino groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C5H6F3NO3 |
|---|---|
Peso molecular |
185.10 g/mol |
Nombre IUPAC |
ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3 |
Clave InChI |
WFQNJACLNVYAIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


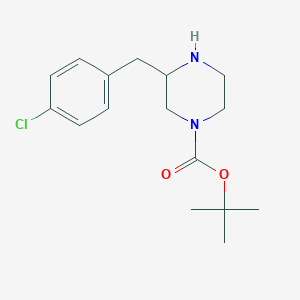
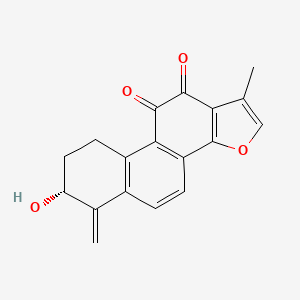
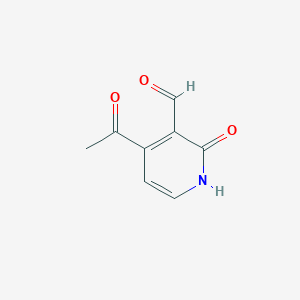
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)

![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
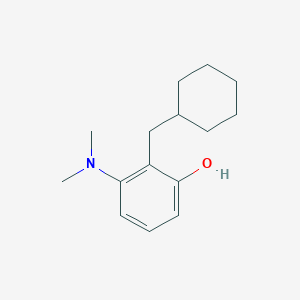

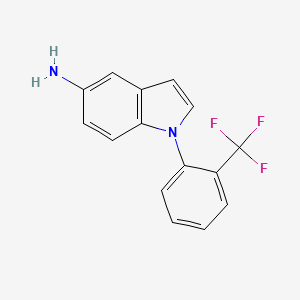
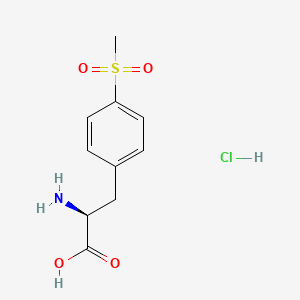
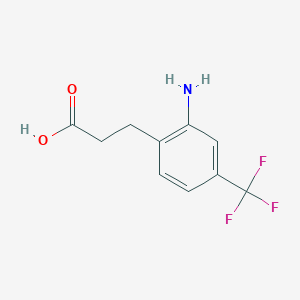
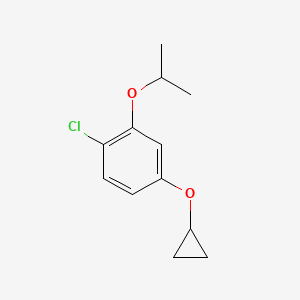
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)
